N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
CAS No.: 851987-70-7
Cat. No.: VC7738730
Molecular Formula: C20H24N4O4S2
Molecular Weight: 448.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851987-70-7 |
|---|---|
| Molecular Formula | C20H24N4O4S2 |
| Molecular Weight | 448.56 |
| IUPAC Name | N,N-diethyl-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H24N4O4S2/c1-5-24(6-2)30(26,27)15-10-8-14(9-11-15)19(25)22-23-20-21-17-16(28-4)12-7-13(3)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) |
| Standard InChI Key | JMHMQHQBVBYHMF-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)C)OC |
Introduction
Synthesis and Characterization
The synthesis of N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide would typically involve multiple steps, including the formation of the benzo[d]thiazol-2-yl moiety and its subsequent coupling with the benzenesulfonamide core via a hydrazinecarbonyl linker. Characterization methods such as NMR, IR, and mass spectrometry would be used to confirm the structure and purity of the compound.
Biological Activity
While specific biological activity data for N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is not readily available, compounds with similar structural elements have shown promise in various therapeutic areas:
-
Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties .
-
Anticancer Activity: Compounds containing thiazole rings have demonstrated potential as anticancer agents .
Future Research Directions
Given the potential biological activities associated with its structural components, further research on N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide could focus on:
-
In Vitro and In Vivo Studies: Evaluating its efficacy against specific microbial or cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity while minimizing potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume